molecular formula C22H19NO4 B290328 N-(4-benzoylphenyl)-2,4-dimethoxybenzamide

N-(4-benzoylphenyl)-2,4-dimethoxybenzamide

Cat. No. B290328
M. Wt: 361.4 g/mol
InChI Key: SCOTYVOZVGJIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-benzoylphenyl)-2,4-dimethoxybenzamide, commonly known as BPBM, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPBM belongs to the family of benzamide derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism of Action

The mechanism of action of BPBM is not fully understood, but it is believed to act through several pathways. In cancer cells, BPBM has been found to inhibit the expression of proteins involved in cell proliferation and survival, including cyclin D1 and Bcl-2. In neurodegenerative diseases, BPBM has been found to inhibit the production of reactive oxygen species and pro-inflammatory cytokines, which can contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects:
BPBM has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In cancer cells, BPBM has been found to inhibit cell proliferation and induce apoptosis. In neurodegenerative diseases, BPBM has been found to inhibit oxidative stress and inflammation, which can contribute to the progression of the disease.

Advantages and Limitations for Lab Experiments

BPBM has several advantages for lab experiments, including its stability and solubility in organic solvents. However, BPBM also has several limitations, including its low water solubility and potential toxicity at high concentrations.

Future Directions

There are several future directions for BPBM research, including the development of more potent and selective derivatives, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. Additionally, the development of new methods for BPBM synthesis and purification could help to facilitate its use in research and clinical settings.
Conclusion:
BPBM is a promising compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, anti-cancer, and neuroprotective effects make it a promising candidate for further research and development. However, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.

Synthesis Methods

BPBM can be synthesized through several methods, including the reaction of 4-benzoylphenylamine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified through column chromatography.

Scientific Research Applications

BPBM has been extensively studied for its potential therapeutic applications, particularly in the areas of cancer and neurodegenerative diseases. In cancer research, BPBM has been found to exhibit anti-cancer effects through the inhibition of cancer cell proliferation and induction of cancer cell apoptosis. In neurodegenerative disease research, BPBM has been found to exhibit neuroprotective effects through the inhibition of oxidative stress and inflammation.

properties

Molecular Formula

C22H19NO4

Molecular Weight

361.4 g/mol

IUPAC Name

N-(4-benzoylphenyl)-2,4-dimethoxybenzamide

InChI

InChI=1S/C22H19NO4/c1-26-18-12-13-19(20(14-18)27-2)22(25)23-17-10-8-16(9-11-17)21(24)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,23,25)

InChI Key

SCOTYVOZVGJIRX-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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